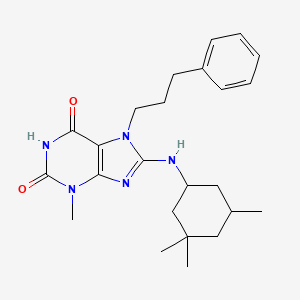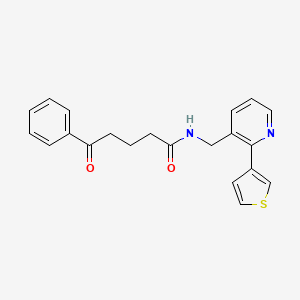
5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide is a synthetic compound that has shown potential in scientific research. It is a member of the class of amides and is commonly referred to as TPPA. This compound has been the subject of extensive research due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with structures similar to "5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide" have been synthesized and characterized for their potential applications. For instance, derivatives of 1,4-Dihydropyridines are associated with cardiovascular and pharmacological properties, highlighting their significance in medicinal chemistry and drug design (D. N. Joshi, 2015).
Antimicrobial Activity
New Dihydropyridine derivatives derived from acrylamide and related structures have been evaluated for their antimicrobial activities, demonstrating the potential of such compounds in developing new therapeutic agents against various bacterial and fungal infections (D. N. Joshi, 2015).
Electrochemical Sensors
Some derivatives have been used in designing electrochemical sensors for in vivo monitoring, for example, Hydrogen peroxide (H2O2) monitoring in the brain, which is crucial for understanding oxidative stress-related diseases (Yu Luo et al., 2022). This application is particularly relevant for neurological research and the study of diseases such as Parkinson's.
Insecticidal Activities
The synthesis of pyridine derivatives and their evaluation as insecticides against certain pests illustrate the potential of these compounds in agricultural applications, offering an alternative to traditional pesticides with potentially lower environmental impact (E. A. Bakhite et al., 2014).
Antiviral and Cytotoxic Compounds
The exploration of novel compounds for antiviral activity and evaluation against specific viruses highlights the role of such derivatives in combating viral infections. Additionally, the assessment of cytotoxicity towards cancer cell lines can guide the development of new anticancer therapies (R. M. Mohareb, Bishoy A. Ibrahim, 2022).
Mecanismo De Acción
Biochemical Pathways
While specific pathways impacted by this compound are not well-documented, we can speculate based on its structural features. The indole nucleus, present in this compound, has been associated with various biological activities. For instance, indole derivatives exhibit antiviral, anti-inflammatory, anticancer, and antioxidant properties . Therefore, it’s plausible that 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide may affect pathways related to these activities.
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can impact drug efficacy and stability
Propiedades
IUPAC Name |
5-oxo-5-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-19(16-6-2-1-3-7-16)9-4-10-20(25)23-14-17-8-5-12-22-21(17)18-11-13-26-15-18/h1-3,5-8,11-13,15H,4,9-10,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTKDGOUVZOFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



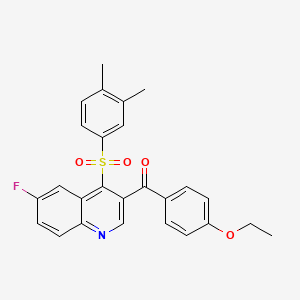
![2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B2600663.png)
![N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2600664.png)
![2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2600665.png)

![7-Oxa-1-azaspiro[3.6]decane](/img/structure/B2600668.png)
![2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2600670.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2600671.png)
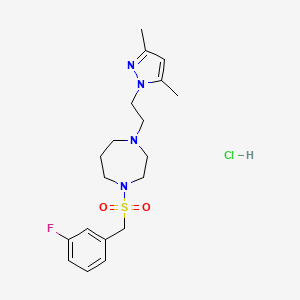
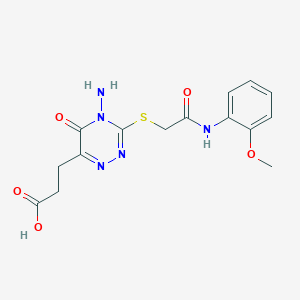
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2600676.png)
